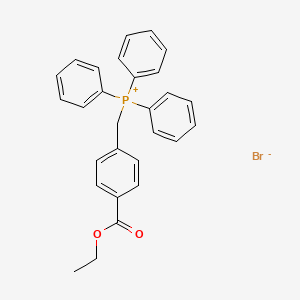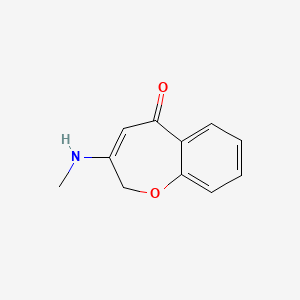
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with an appropriate benzyl halide derivative. One common method includes the reaction of triphenylphosphine with 4-(ethoxycarbonyl)benzyl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide, alkoxide, or amines can be used in these reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonium group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation can produce phosphine oxides.
科学研究应用
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is used in the preparation of materials with specific electronic or optical properties, such as conducting polymers and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biological studies to investigate the effects of phosphonium salts on cellular processes and enzyme activities.
作用机制
The mechanism of action of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with various molecular targets, primarily through its phosphonium group. The compound can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular metabolism and signaling pathways .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the ethoxycarbonyl group.
Benzyltriphenylphosphonium Bromide: Similar structure but without the ethoxycarbonyl substituent, used in similar types of reactions.
Tetraphenylphosphonium Bromide: Another phosphonium salt with four phenyl groups, used in different contexts due to its distinct structure.
Uniqueness
The presence of the ethoxycarbonyl group in (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide imparts unique reactivity and properties compared to other phosphonium salts. This functional group can participate in additional reactions, such as esterification and hydrolysis, expanding the compound’s utility in organic synthesis and material science.
属性
CAS 编号 |
75986-31-1 |
|---|---|
分子式 |
C28H26BrO2P |
分子量 |
505.4 g/mol |
IUPAC 名称 |
(4-ethoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)24-20-18-23(19-21-24)22-31(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
InChI 键 |
SPFGFXOFCSXGAH-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
